1,2-Diethoxy-1,2-dichloroethene
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Overview
Description
1,2-Diethoxy-1,2-dichloroethene is an organic compound characterized by the presence of two ethoxy groups and two chlorine atoms attached to a double-bonded ethene backbone. This compound is a derivative of ethene, where the hydrogen atoms are replaced by ethoxy and chlorine groups, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-1,2-dichloroethene can be synthesized through the chlorination of 1,2-diethoxyethene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the addition of chlorine atoms to the ethene backbone . The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of 1,2-diethoxyethene in a closed system to minimize exposure and maximize yield. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethoxy-1,2-dichloroethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,2-Diethoxy-1,2-dichloroethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and chlorine functionalities into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-diethoxy-1,2-dichloroethene involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS) in cells.
Calcium Overload: It can disrupt calcium homeostasis, leading to cellular damage.
Blood-Brain Barrier Damage: The compound may affect the integrity of the blood-brain barrier, leading to neurotoxicity.
Neurotransmitter Changes: It can alter neurotransmitter levels, affecting neuronal function.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A chlorinated hydrocarbon with similar chemical properties but lacks the ethoxy groups.
1,2-Diethoxyethane: An ethoxy derivative without chlorine atoms.
1,2-Dichloroethene: A simpler chlorinated ethene without ethoxy groups
Uniqueness
Its dual functionality allows for versatile chemical transformations and interactions with biological systems, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
63918-52-5 |
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Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
(E)-1,2-dichloro-1,2-diethoxyethene |
InChI |
InChI=1S/C6H10Cl2O2/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3/b6-5+ |
InChI Key |
RZOCYRAAHUWEBG-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C(=C(/OCC)\Cl)/Cl |
Canonical SMILES |
CCOC(=C(OCC)Cl)Cl |
Origin of Product |
United States |
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